molecular formula C27H26N2O7 B11055458 ethyl 4-[3-(2,4-dimethoxyphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate

ethyl 4-[3-(2,4-dimethoxyphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate

Cat. No.: B11055458
M. Wt: 490.5 g/mol
InChI Key: MARLQCIXXTVJFL-UHFFFAOYSA-N
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Description

ETHYL 4-[5-(2,4-DIMETHOXYPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5510~2,6~0~8,12~]TRIDEC-4-EN-10-YL]BENZOATE is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[5-(2,4-DIMETHOXYPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-EN-10-YL]BENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetracyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the 2,4-dimethoxyphenyl group: This step usually involves a Friedel-Crafts acylation reaction, where the aromatic ring is functionalized with the desired substituents.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol, using a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[5-(2,4-DIMETHOXYPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-EN-10-YL]BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[5-(2,4-DIMETHOXYPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-EN-10-YL]BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Materials Science: Its complex structure and functional groups make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism by which ETHYL 4-[5-(2,4-DIMETHOXYPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-EN-10-YL]BENZOATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ETHYL 4-[5-(2,4-DIMETHOXYPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5510~2,6~0~8,12~]TRIDEC-4-EN-10-YL]BENZOATE apart is its unique tetracyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H26N2O7

Molecular Weight

490.5 g/mol

IUPAC Name

ethyl 4-[5-(2,4-dimethoxyphenyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-en-10-yl]benzoate

InChI

InChI=1S/C27H26N2O7/c1-4-35-27(32)13-5-7-14(8-6-13)29-25(30)20-17-12-18(21(20)26(29)31)24-22(17)23(28-36-24)16-10-9-15(33-2)11-19(16)34-3/h5-11,17-18,20-22,24H,4,12H2,1-3H3

InChI Key

MARLQCIXXTVJFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C6=C(C=C(C=C6)OC)OC

Origin of Product

United States

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